

# Tuvusertib: A Comparative Analysis of Combination Therapy Versus Monotherapy in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Tuvusertib |           |
| Cat. No.:            | B8105919   | Get Quote |

#### For Immediate Release

[City, State] – [Date] – **Tuvusertib** (also known as M1774 or VX-970), a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, is under active investigation in numerous clinical trials for the treatment of various solid tumors. As a key regulator of the DNA damage response (DDR), ATR inhibition by **tuvusertib** represents a promising therapeutic strategy, both as a standalone agent and in combination with other anticancer therapies. This guide provides a comparative overview of the clinical trial data for **tuvusertib** as a monotherapy versus its use in combination regimens, with a focus on experimental data, safety profiles, and efficacy.

#### Introduction to Tuvusertib's Mechanism of Action

**Tuvusertib** targets the ATR kinase, a critical component of the cellular machinery that responds to DNA damage and replication stress.[1] By inhibiting ATR, **tuvusertib** can induce synthetic lethality in cancer cells with existing defects in other DDR pathways, such as those with ATM or BRCA mutations. Furthermore, it can potentiate the effects of DNA-damaging agents like chemotherapy and PARP inhibitors by preventing cancer cells from repairing the induced damage, ultimately leading to cell death.[2][3]

### **Tuvusertib Monotherapy: Clinical Trial Findings**



The first-in-human phase I study (NCT04170153) evaluated **tuvusertib** monotherapy in 55 patients with metastatic or locally advanced unresectable solid tumors.[4] The study established the safety, tolerability, and recommended dose for expansion (RDE).

### **Efficacy of Tuvusertib Monotherapy**

Preliminary efficacy data from the monotherapy trial showed modest but promising activity in a heavily pretreated patient population.

| Efficacy Endpoint                | Result                                                                                   | Patient Population                                                   | Trial Identifier                      |
|----------------------------------|------------------------------------------------------------------------------------------|----------------------------------------------------------------------|---------------------------------------|
| Objective Response<br>Rate (ORR) | One unconfirmed partial response                                                         | Platinum- and PARP inhibitor-resistant BRCA wild-type ovarian cancer | NCT04170153[2][4]                     |
| Disease Stabilization            | 27% of patients<br>achieved stable<br>disease                                            | Advanced solid tumors                                                | NCT04170153[2]                        |
| Complete Response<br>(CR)        | One patient with<br>metastatic colorectal<br>cancer with ATM loss<br>and ARID1A mutation | Advanced solid tumors                                                | Phase I Trial of M6620<br>(VX-970)[5] |

### Safety and Tolerability of Tuvusertib Monotherapy

The safety profile of **tuvusertib** monotherapy was found to be manageable.

| Adverse Event (Grade ≥3) | Incidence | Trial Identifier |
|--------------------------|-----------|------------------|
| Anemia                   | 36%       | NCT04170153      |
| Neutropenia              | 7%        | NCT04170153      |
| Lymphopenia              | 7%        | NCT04170153      |



# **Tuvusertib** in Combination Therapy: Enhanced Antitumor Activity

Preclinical studies have demonstrated that **tuvusertib** acts synergistically with a broad range of DNA-damaging agents, including topoisomerase inhibitors, platinum-based chemotherapy, and PARP inhibitors.[3][6] Several clinical trials are now evaluating **tuvusertib** in combination with other anticancer drugs.

### **Tuvusertib and PARP Inhibitors (Niraparib)**

Part B1 of the DDRiver Solid Tumors 301 study (NCT04170153) is assessing the combination of **tuvusertib** with the PARP inhibitor niraparib.

The combination has shown promising preliminary efficacy in patients with advanced solid tumors.

| Efficacy Endpoint                | Result                           | Patient Population (n=32 evaluable) | Trial Identifier               |
|----------------------------------|----------------------------------|-------------------------------------|--------------------------------|
| Objective Response<br>Rate (ORR) | 15.6% (5 responses, 3 confirmed) | Advanced solid tumors               | NCT04170153 (Part<br>B1)[7][8] |

Responses were observed in patients with epithelial ovarian cancer (including a PARP inhibitor-resistant case), non-small cell lung cancer, breast cancer, and pancreatic cancer.[7][8]

The combination has a manageable safety profile.

| Adverse Event (Grade ≥3) | Incidence (n=43) | Trial Identifier         |
|--------------------------|------------------|--------------------------|
| Anemia                   | 41.9%            | NCT04170153 (Part B1)[8] |
| Platelet Count Decrease  | 14.0%            | NCT04170153 (Part B1)[8] |
| Fatigue                  | 9.3%             | NCT04170153 (Part B1)[8] |



# Tuvusertib and Platinum-Based Chemotherapy (Carboplatin)

A phase I trial evaluated **tuvusertib** (as M6620/VX-970) in combination with carboplatin in patients with advanced solid tumors.

This combination also demonstrated clinical activity.

| Efficacy Endpoint     | Result      | Patient Population (n=23)                                                                  | Trial Identifier                      |
|-----------------------|-------------|--------------------------------------------------------------------------------------------|---------------------------------------|
| Partial Response (PR) | One patient | Advanced germline BRCA1 ovarian cancer (platinum- refractory and PARP inhibitor-resistant) | Phase I Trial of M6620<br>(VX-970)[5] |
| Stable Disease (SD)   | 15 patients | Advanced solid tumors                                                                      | Phase I Trial of M6620<br>(VX-970)[5] |

# Experimental Protocols Tuvusertib Monotherapy (NCT04170153)

- Study Design: A first-in-human, open-label, multicenter, dose-escalation Phase I study.[4]
- Patient Population: Patients with metastatic or locally advanced unresectable solid tumors who have progressed on standard therapies.[4]
- Dosing Regimen: Ascending doses of tuvusertib were evaluated. The Recommended Dose for Expansion (RDE) was determined to be 180 mg once daily (QD) for 2 weeks on, followed by 1 week off.
- Primary Objectives: To assess the safety, tolerability, maximum tolerated dose (MTD), and RDE of tuvusertib monotherapy.[4]
- Secondary Objectives: To evaluate the pharmacokinetics and preliminary antitumor activity.
   [4]



### **Tuvusertib** in Combination with Niraparib (NCT04170153, Part B1)

- Study Design: An open-label, multicenter, dose-escalation Phase Ib trial.[8]
- Patient Population: Patients with metastatic or locally advanced unresectable solid tumors refractory to standard treatment.[8]
- Dosing Regimen: Multiple continuous and intermittent schedules were explored with tuvusertib doses ranging from 90–180 mg QD and niraparib doses from 100–200 mg QD. The RDEs were identified as tuvusertib 180 mg QD with niraparib 100 mg QD, or tuvusertib 90 mg QD with niraparib 200 mg QD, both on a 1 week on/1 week off schedule. [7][8]
- Primary Objective: To determine the safety, including MTD and RDEs.[8]
- Secondary and Tertiary Objectives: To determine the pharmacokinetics, pharmacodynamics, and preliminary efficacy.[8]

### Tuvusertib in Combination with Carboplatin (Phase I Trial of M6620/VX-970)

- Study Design: A Phase I dose-escalation trial.[5]
- Patient Population: Patients with advanced solid tumors.
- Dosing Regimen: Carboplatin was administered on day 1, and tuvusertib (M6620) on days 2 and 9 of a 21-day cycle. The recommended phase II dose (RP2D) for the combination was M6620 90 mg/m² with carboplatin AUC5.[5]
- Primary Objectives: To assess safety, tolerability, and MTD.[5]
- Secondary Objectives: To evaluate pharmacokinetics and antitumor activity.[5]

# Visualizing the Mechanism and Workflow Tuvusertib's Inhibition of the ATR Signaling Pathway





Click to download full resolution via product page



Check Availability & Pricing

Caption: **Tuvusertib** inhibits ATR, preventing CHK1 phosphorylation and cell cycle arrest, leading to apoptosis.

### **Clinical Trial Workflow for Tuvusertib Studies**





Click to download full resolution via product page



Caption: A generalized workflow for clinical trials evaluating **Tuvusertib** monotherapy versus combination therapy.

### Conclusion

**Tuvusertib** has demonstrated a manageable safety profile and preliminary signs of antitumor activity as a monotherapy in patients with advanced solid tumors. The combination of **tuvusertib** with other DNA damage response inhibitors, such as PARP inhibitors, or with traditional chemotherapy like carboplatin, appears to enhance its efficacy. The higher response rates observed in combination therapy trials suggest a synergistic effect, validating the preclinical rationale for these approaches. Ongoing and future clinical trials will further elucidate the full potential of **tuvusertib**-based combination therapies in various cancer types and patient populations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ATR Targeting [merckgrouponcology.com]
- 2. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor Tuvusertib (M1774) as Monotherapy in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor Tuvusertib (M1774) as Monotherapy in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I Trial of First-in-Class ATR Inhibitor M6620 (VX-970) as Monotherapy or in Combination With Carboplatin in Patients With Advanced Solid Tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ascopubs.org [ascopubs.org]



- 8. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Tuvusertib: A Comparative Analysis of Combination Therapy Versus Monotherapy in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8105919#tuvusertib-combination-therapy-versus-monotherapy-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com